An In-depth Technical Guide to the Synthesis and Characterization of Azomethine-H Monosodium Salt
An In-depth Technical Guide to the Synthesis and Characterization of Azomethine-H Monosodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of azomethine-H monosodium salt, a compound of significant interest in analytical chemistry and potentially in drug development. This document details the synthetic protocol, purification methods, and various analytical techniques for its characterization.
Introduction
Azomethine-H monosodium salt, systematically named 4-hydroxy-5-(2-hydroxybenzylideneamino)-naphthalene-2,7-disulfonic acid monosodium salt, is a Schiff base. It is widely recognized as a chromogenic reagent for the determination of boron in various samples, including soil, plants, and water.[1][2] The formation of a stable, colored complex with boron allows for its quantification using spectrophotometry.[2] Beyond its analytical applications, the azomethine linkage (C=N) is a key structural motif in many biologically active compounds, suggesting potential for this molecule in medicinal chemistry and drug development.
Synthesis of Azomethine-H Monosodium Salt
The synthesis of azomethine-H monosodium salt is achieved through a condensation reaction between 1-amino-8-naphthol-3,6-disulfonic acid monosodium salt (H-acid sodium salt) and 2-hydroxybenzaldehyde (salicylaldehyde). The reaction involves the nucleophilic attack of the primary amine group of the H-acid derivative on the carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (imine) bond.
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of azomethine-H monosodium salt is provided below.
Materials:
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1-amino-8-naphthol-3,6-disulfonic acid monosodium salt (H-acid sodium salt)
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2-hydroxybenzaldehyde (salicylaldehyde)
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Sodium hydroxide (B78521) (for pH adjustment)
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Hydrochloric acid (for pH adjustment)
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Distilled water
Procedure:
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Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 1-amino-8-naphthol-3,6-disulfonic acid monosodium salt in a minimal amount of distilled water. To this, add a stoichiometric amount of 2-hydroxybenzaldehyde dissolved in ethanol.
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pH Adjustment: Adjust the pH of the reaction mixture to a range of 5.1-6.5 using a dilute solution of sodium hydroxide or hydrochloric acid. This pH range is optimal for the condensation reaction.
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Reaction Condition: Heat the reaction mixture to a temperature of 60-80°C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Reaction Completion and Cooldown: Once the reaction is complete (as indicated by TLC), allow the mixture to cool down to room temperature.
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Precipitation: The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
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Isolation: The precipitated solid is collected by vacuum filtration.
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Washing: The collected solid is washed with cold ethanol to remove any unreacted starting materials and impurities.
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Drying: The final product, azomethine-H monosodium salt, is dried in a vacuum oven.
Purification
The crude azomethine-H monosodium salt can be purified by recrystallization.
Protocol: Recrystallization
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Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water. The crude product should be sparingly soluble in the cold solvent mixture but highly soluble in the hot solvent mixture.
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Dissolution: The crude solid is dissolved in a minimum amount of the hot ethanol-water mixture.
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Hot Filtration: If any insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
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Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to facilitate the crystallization of the pure product.
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Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried in a vacuum oven.
Characterization of Azomethine-H Monosodium Salt
The synthesized azomethine-H monosodium salt is characterized using various spectroscopic and analytical techniques to confirm its structure and purity.
Physical Properties
The physical properties of the synthesized compound should be determined and compared with literature values.
| Property | Description |
| Appearance | Yellow to orange powder |
| Melting Point | >300 °C[3] |
| Solubility | Soluble in water and ethanol |
| Purity (by HPLC) | Typically >95%[3] |
Spectroscopic Characterization
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of azomethine-H monosodium salt is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (phenolic) |
| ~1620 | C=N stretching (azomethine) |
| ~1500-1600 | C=C stretching (aromatic) |
| ~1200 and ~1040 | S=O stretching (sulfonate) |
The presence of the C=N stretching vibration and the absence of the characteristic C=O and N-H stretching bands of the starting materials confirm the formation of the Schiff base.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule. The chemical shifts will be influenced by the solvent used (e.g., D₂O or DMSO-d₆).
¹H NMR:
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Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm).
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Azomethine Proton (-CH=N-): A characteristic singlet in the downfield region (δ 8.0-9.0 ppm).
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Hydroxyl Protons (-OH): Broad singlets, which may be exchangeable with D₂O.
¹³C NMR:
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
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Azomethine Carbon (-CH=N-): A signal in the downfield region (δ ~160 ppm).
UV-Vis spectroscopy is used to determine the electronic absorption properties of the compound. In a suitable solvent, azomethine-H monosodium salt is expected to exhibit absorption maxima corresponding to π-π* and n-π* transitions within the aromatic and azomethine chromophores. The absorption maximum for the compound itself is around 236 nm at a pH of 5.0.[4] When complexed with boron, the resulting solution shows a characteristic absorption maximum at approximately 415-430 nm, which forms the basis of its use in boron determination.[5]
Workflow and Logical Relationships
The following diagrams illustrate the synthesis and characterization workflow and the logical relationship between the key steps.
Caption: Experimental workflow for the synthesis and characterization of Azomethine-H monosodium salt.
Caption: Logical relationship between synthesis, purification, and characterization steps.
Conclusion
This technical guide has outlined the synthesis and characterization of azomethine-H monosodium salt. The provided protocols for synthesis and purification, along with the expected outcomes from various analytical techniques, offer a comprehensive resource for researchers. The successful synthesis and thorough characterization of this compound are crucial for its reliable application in boron analysis and for exploring its potential in other scientific fields, including drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Azomethine-H monosodium salt hydrate - CAS-Number 206752-32-1 - Order from Chemodex [chemodex.com]
- 3. 206752-32-1|Azomethine-H monosodium salt, 95%| Ottokemi™ [ottokemi.com]
- 4. 206752-32-1 CAS | AZOMETHINE-H MONOSODIUM SALT HYDRATE | Laboratory Chemicals | Article No. 01602 [lobachemie.com]
- 5. aesl.ces.uga.edu [aesl.ces.uga.edu]
